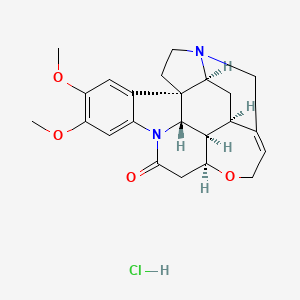

Brucine hydrochloride

Descripción general

Descripción

Brucine hydrochloride is a derivative of brucine, an indole alkaloid extracted from the seeds of the Strychnos nux-vomica tree. Brucine is known for its bitter taste and high toxicity. It has been used historically in traditional medicine for its anti-inflammatory and analgesic properties . This compound is often studied for its pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Brucine hydrochloride can be synthesized by reacting brucine with hydrochloric acid. The reaction typically involves dissolving brucine in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature and the product is isolated by crystallization .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of brucine from the seeds of Strychnos nux-vomica, followed by its conversion to the hydrochloride salt using hydrochloric acid. The product is then purified through recrystallization to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions: Brucine hydrochloride undergoes various chemical reactions, including:

Oxidation: Brucine can be oxidized to form brucine N-oxide.

Reduction: Reduction reactions can convert brucine to dihydrobrucine.

Substitution: Brucine can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Brucine N-oxide.

Reduction: Dihydrobrucine.

Substitution: Various substituted brucine derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Brucine hydrochloride has been extensively studied for its antitumor properties across various cancer types.

- Mechanism of Action : Research indicates that brucine induces apoptosis in cancer cells through multiple pathways:

- In hepatocellular carcinoma (HepG2 cells), brucine triggers mitochondrial membrane depolarization, leading to increased intracellular calcium levels and activation of caspases, which are critical for apoptosis .

- In colorectal cancer (LoVo cells), brucine inhibits proliferation and promotes apoptosis via the Wnt/β-catenin signaling pathway, effectively decreasing β-catenin expression and increasing DKK1 levels .

- In triple-negative breast cancer (MDA-MB-231), brucine disrupts the cytoskeleton, inhibiting migration and invasion while also suppressing vasculogenic mimicry, a process that allows tumors to form blood vessel-like structures .

Anti-inflammatory and Analgesic Effects

This compound exhibits significant anti-inflammatory and analgesic effects, making it relevant in pain management.

- Research Findings :

Anti-ulcer Activity

This compound has been investigated for its protective effects against gastric ulcers.

- Mechanism : The compound exhibits anti-ulcer properties by:

Pharmacokinetics and Toxicity Management

While brucine shows promise in various therapeutic applications, its toxicity limits clinical use.

- Toxicological Insights : Studies highlight the need for careful dosage management due to potential neurotoxicity associated with high concentrations of brucine .

- Strategies for Reduction : Innovative delivery systems are being developed to mitigate toxicity while enhancing therapeutic effects, such as transdermal gels that allow for controlled release .

Summary of Key Research Findings

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Antitumor | Induces apoptosis via mitochondrial pathways | Effective against liver, colorectal, and breast cancers |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Significant pain relief in animal models |

| Anti-ulcer | Inhibits H. pylori and gastric acid secretion | Promotes healing of ethanol-induced gastric lesions in rats |

| Toxicity | Central nervous system toxicity | Requires careful dosage; new delivery methods under investigation |

Case Studies

- HepG2 Cell Study : Brucine induced apoptosis through calcium signaling pathways, demonstrating a dose-dependent effect on cell viability .

- Colorectal Cancer Model : In vivo studies showed that brucine inhibited tumor growth by modulating Wnt signaling pathways .

- Pain Management Trials : Animal trials indicated significant analgesic effects with minimal side effects when administered via transdermal systems .

Mecanismo De Acción

Brucine hydrochloride exerts its effects through several molecular pathways:

Anti-tumor Activity: It inhibits the proliferation of cancer cells by regulating calcium concentration and inducing mitochondrial depolarization.

Anti-inflammatory and Analgesic Effects: It modulates the expression of inflammatory mediators and interacts with pain receptors to provide relief from pain.

Molecular Targets: Key targets include calcium channels, mitochondrial pathways, and inflammatory mediators.

Comparación Con Compuestos Similares

Brucine hydrochloride is closely related to strychnine, another alkaloid found in Strychnos nux-vomica. Both compounds share similar structures and toxicological profiles, but brucine is less toxic than strychnine . Other similar compounds include:

Strychnine: Known for its neurotoxic effects and use as a pesticide.

Dihydrobrucine: A reduced form of brucine with different pharmacological properties.

This compound stands out due to its unique combination of pharmacological activities and relatively lower toxicity compared to strychnine .

Actividad Biológica

Brucine hydrochloride, a potent alkaloid derived from the seeds of Strychnos nux-vomica, has been the subject of extensive research due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological effects, including anti-tumor, anti-inflammatory, analgesic, and anti-ulcer properties, supported by case studies and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHNO·HCl

- Molecular Weight : 394.47 g/mol

- Solubility : Slightly soluble in water; soluble in organic solvents like ethanol and methanol.

- Toxicity : Highly toxic with a narrow therapeutic window.

Anti-Tumor Activity

Brucine exhibits significant anti-tumor effects, particularly against hepatocellular carcinoma (HCC). The following mechanisms have been identified:

- Induction of Apoptosis : Brucine has been shown to induce apoptosis in HepG2 cells through the activation of caspases and mitochondrial pathways. It causes cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies .

- Inhibition of Cell Proliferation : Studies indicate that brucine inhibits the proliferation of various cancer cell lines in a dose-dependent manner. For instance, at concentrations up to 320 μg/mL, brucine nearly completely inhibited the growth of SMMC-7721 hepatoma cells .

- Mechanistic Insights : The anti-tumor effect is mediated through pathways involving MAPK signaling and down-regulation of cyclooxygenase-2 (COX-2), which is crucial for tumor growth .

Table 1: Summary of Anti-Tumor Effects

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| HepG2 | ~320 | Induction of apoptosis via caspase activation |

| SW480 | Not specified | Inhibition of IL-6/STAT3 pathway |

| U266 | <0.4 | JNK signaling pathway induction |

Anti-Inflammatory and Analgesic Effects

Brucine demonstrates notable anti-inflammatory properties:

- Inhibition of Inflammatory Mediators : Brucine reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various models .

- Pain Relief : Its analgesic effects have been attributed to its action on central nervous system pathways, although specific mechanisms require further elucidation.

Anti-Ulcer Activity

Recent studies indicate that brucine possesses significant anti-ulcer activity:

- H. pylori Inhibition : Brucine effectively inhibits Helicobacter pylori, a major contributor to gastric ulcers .

- Gastric Protection : In animal models, brucine has shown efficacy in healing ethanol-induced gastric lesions by enhancing antioxidant enzyme levels and reducing oxidative stress markers .

Table 2: Summary of Anti-Ulcer Effects

| Treatment Model | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Ethanol-induced ulcers | 3 | Healing of lesions; reduced inflammation |

| H. pylori infection | Not specified | Inhibition of bacterial growth |

Case Studies

Several case studies highlight the therapeutic potential and challenges associated with this compound:

- A study by Qin et al. demonstrated that brucine nanoparticles enhanced the delivery and efficacy against liver cancer cells while mitigating toxicity issues associated with free brucine .

- Research on diabetic models showed that brucine exhibited anti-diabetic activity by improving insulin sensitivity and reducing blood glucose levels in streptozotocin-induced rats .

Propiedades

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4.ClH/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;1H/t13-,18-,19-,21-,22-,23+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAGDNZFQUISCJ-SUJBTXFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884188 | |

| Record name | Strychnidin-10-one, 2,3-dimethoxy-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5786-96-9 | |

| Record name | Strychnidin-10-one, 2,3-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5786-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brucine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strychnidin-10-one, 2,3-dimethoxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strychnidin-10-one, 2,3-dimethoxy-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brucine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does brucine hydrochloride enable the quantification of nitrate in atmospheric particulate matter?

A1: this compound reacts with nitrate under acidic conditions and in the presence of concentrated sulfuric acid. This reaction produces a yellow-colored compound that can be measured using UV-Visible Spectrophotometry. The intensity of the yellow color is directly proportional to the concentration of nitrate in the sample [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.